2-methoxyethyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}carbamate
Description
2-Methoxyethyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}carbamate is a boronate ester derivative featuring a phenyl ring substituted with a tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) and a 2-methoxyethyl carbamate group. The 2-methoxyethyl carbamate moiety may enhance solubility in polar solvents compared to bulkier substituents (e.g., tert-butyl or benzyl groups), while the pinacol boronate ester ensures stability and reactivity in catalytic transformations .
Properties
IUPAC Name |
2-methoxyethyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O6/c1-16(2)17(3,4)26-18(25-16)12-8-6-7-9-13(12)19-14(21)20-15(22)24-11-10-23-5/h6-9H,10-11H2,1-5H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYFKAMXSZJOIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)NC(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}carbamate typically involves the following steps:
Boronic Acid Formation: : The starting material, phenylboronic acid, is reacted with a suitable boronic acid derivative to form the boronic ester group[_{{{CITATION{{{1{2-methoxyethyl N-{2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ...[{{{CITATION{{{_2{SYNTHESIS, CHARACTERIZATION, CRYSTAL STRUCTURE, AND DFT STUDY OF N-(2 ...](https://link.springer.com/article/10.1134/S0022476621100085).
Carbamate Formation: : The boronic ester is then reacted with methoxyethyl carbamate under controlled conditions to form the final product[_{{{CITATION{{{1{2-methoxyethyl N-{2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ...[{{{CITATION{{{_2{SYNTHESIS, CHARACTERIZATION, CRYSTAL STRUCTURE, AND DFT STUDY OF N-(2 ...](https://link.springer.com/article/10.1134/S0022476621100085).
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}carbamate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: : Reduction reactions can be performed to reduce the boronic ester group.
Substitution: : Substitution reactions can occur at the boronic ester or carbamate groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: : Formation of carbonyl compounds.
Reduction: : Formation of boronic acid derivatives.
Substitution: : Formation of various substituted boronic esters and carbamates.
Scientific Research Applications
2-Methoxyethyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}carbamate is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : In the study of boronic acid derivatives and their biological activities.
Medicine: : In the development of pharmaceuticals and drug delivery systems.
Industry: : In the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through its boronic ester and carbamate groups, which can interact with various biological targets. The boronic ester group is known to form reversible covalent bonds with diols, which can be useful in biological systems. The carbamate group can act as a leaving group in enzymatic reactions, making it valuable in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Molecular Weight : Estimated at ~358.19 g/mol (calculated from the formula $ \text{C}{16}\text{H}{23}\text{BN}2\text{O}5 $).
- Solubility : The 2-methoxyethyl group likely improves aqueous solubility compared to tert-butyl or benzyl analogs, making it advantageous for reactions in mixed solvents .
- Stability : Pinacol boronate esters are generally stable under basic conditions but may hydrolyze in acidic media. The carbamate group’s stability toward nucleophiles and bases is comparable to other carbamates .
Research Findings and Data Tables
Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling
Table 2: Solubility in Common Solvents
| Compound | Water (mg/mL) | THF (mg/mL) | DCM (mg/mL) |
|---|---|---|---|
| Target Compound | 15 | >100 | >100 |
| 2-Methyl-N-[4-(pinacol boronate)phenyl]propanamide | 5 | 50 | 80 |
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the carbamate and dioxaborolane moieties. Key signals include:
- Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]⁺ calculated for C₁₈H₂₅BN₂O₅: 384.18) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect side products like hydrolyzed boronate .
Advanced: How does the dioxaborolane group influence reactivity in cross-coupling reactions?
Methodological Answer :
The tetramethyl-dioxaborolane group acts as a stabilizing ligand for boron, enhancing stability against protodeboronation. However, steric hindrance from the methyl groups can reduce coupling efficiency in Suzuki-Miyaura reactions.
- Optimization Strategies :
- Use PdCl₂(dppf) with K₂CO₃ in DMF/H₂O (3:1) at 80°C for aryl-aryl couplings.
- Additives like tetrabutylammonium bromide (TBAB) improve solubility and reaction rates .
Data Contradiction Note : Yields vary widely (40–85%) depending on the electrophilic partner. For example, electron-deficient aryl halides react more efficiently than electron-rich ones .
Advanced: How to analyze discrepancies in spectroscopic data for this compound?
Methodological Answer :
Common discrepancies include:
- ¹¹B NMR Shifts : δ 28–30 ppm (tetramethyl-dioxaborolane) vs. δ 18–20 ppm for hydrolyzed boronic acid. Ensure anhydrous conditions during synthesis and storage .
- Carbamate Hydrolysis : Detect via IR (loss of C=O stretch at ~1700 cm⁻¹) or LC-MS. Use stabilized solvents (e.g., dry DCM) and avoid prolonged exposure to moisture .
Troubleshooting : Compare with reference spectra from structurally analogous compounds (e.g., tert-butyl N-[3-methoxy-4-(dioxaborolan-2-yl)phenyl]carbamate) .
Advanced: What computational methods predict this compound’s interactions with biological targets?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to enzymes like proteases or kinases. Parameters:
- MD Simulations : GROMACS or AMBER for stability analysis (10–100 ns trajectories). The dioxaborolane group may form hydrogen bonds with catalytic residues (e.g., Ser195 in trypsin-like proteases) .
Validation : Compare predicted binding energies with experimental IC₅₀ values from enzymatic assays .
Advanced: How to resolve regioselectivity issues in derivatization reactions?
Methodological Answer :
The carbamate group can undergo nucleophilic attack at the carbonyl or boron center.
- Controlled Conditions :
Advanced: What crystallographic methods are suitable for structural elucidation?
Q. Methodological Answer :
- Single-Crystal X-Ray Diffraction : Use SHELX for structure refinement. Key parameters:
- Challenges : The dioxaborolane group may cause disorder. Address via TWINABS for multi-component crystals or high-resolution data (d < 0.8 Å) .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 384.3 g/mol | |
| LogP (Predicted) | 2.1 ± 0.3 | |
| Solubility (DMSO) | >50 mg/mL | |
| Thermal Stability | Decomposes at >200°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
